Triclonide

Glucocorticoid Anti-inflammatory Topical

Triclonide (RS-4464) is a triple-chlorinated synthetic glucocorticoid featuring a distinctive 16α,17α-isopropylidenedioxy acetal moiety. As a fully characterized reference standard for Fluocortolone API, it enables traceability against USP/EP pharmacopeial standards and impurity profiling. Its unique halogenation pattern (3×Cl, 1×F; MW 505.83) provides a distinct chromatographic signature for HPLC/LC-MS method validation. Ideal for in vitro SAR studies on halogenated corticosteroid receptor binding and metabolic stability. Note: Substitution with non-halogenated analogs is not scientifically valid without comparative data.

Molecular Formula C24H28Cl3FO4
Molecular Weight 505.8 g/mol
CAS No. 26849-57-0
Cat. No. B194722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriclonide
CAS26849-57-0
Molecular FormulaC24H28Cl3FO4
Molecular Weight505.8 g/mol
Structural Identifiers
SMILESCC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)Cl)Cl)C)F)C
InChIInChI=1S/C24H28Cl3FO4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,27)17(26)10-22(13,4)24(19,32-20)18(30)11-25/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
InChIKeyVSVSLEMVVAYTQW-VSXGLTOVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triclonide (CAS 26849-57-0) Sourcing Profile: A Topical, Halogenated Glucocorticoid Reference Standard


Triclonide (developmental code RS-4464) is a fully synthetic, halogenated glucocorticoid corticosteroid designed for topical anti-inflammatory applications [1]. Its molecular structure features multiple chlorine substitutions and a distinctive 16α,17α-isopropylidenedioxy acetal moiety, which differentiates it from common glucocorticoids like hydrocortisone or betamethasone [2]. While never commercially marketed as a finished drug product, Triclonide is a fully characterized reference compound utilized in analytical method development and serves as a reference standard for traceability against pharmacopeial standards [3].

Why Topical Corticosteroids Like Triclonide (RS-4464) Cannot Be Generically Substituted


The clinical efficacy and safety of topical corticosteroids are exquisitely sensitive to molecular structure; minor alterations, such as halogenation or acetal formation, can drastically change potency, receptor binding affinity, and lipophilicity, thereby altering skin penetration and systemic absorption potential [1]. The addition of chlorine atoms, as seen in Triclonide, is a classic strategy to increase anti-inflammatory potency but can also affect the compound's stability and metabolic profile [2]. Consequently, substituting a halogenated acetal corticosteroid like Triclonide with a non-halogenated analog (e.g., hydrocortisone) or a different halogenated steroid (e.g., betamethasone valerate) is not scientifically valid without direct comparative data, as the therapeutic index and safety profile are not interchangeable [3].

Verifiable Differentiation Data for Triclonide (RS-4464) for Scientific Selection


High-Grade Evidence for Triclonide Differentiation Is Not Publicly Available

Despite extensive searching of primary literature, patents, and authoritative databases, no head-to-head studies or quantitative comparative data (e.g., relative potency, receptor binding affinity (Ki), or skin permeation rates) were found that directly compare Triclonide to other corticosteroids. Public sources confirm its status as an unmarketed, synthetic glucocorticoid .

Glucocorticoid Anti-inflammatory Topical

Structural Differentiation: Triclonide's Unique 16α,17α-Acetal Moiety

Triclonide's structure contains a 16α,17α-isopropylidenedioxy acetal group, formed by a cyclic acetal with acetone, distinguishing it from the more common hydroxyl or ester moieties at this position on the steroid D-ring [1]. In contrast, comparators like Betamethasone and Hydrocortisone lack this specific acetal protection; Hydrocortisone has a hydroxyl group at C17 and a ketol side chain, while Betamethasone has a free hydroxyl at C17 and a C16 methyl group [2].

Medicinal Chemistry Structure-Activity Relationship Corticosteroid

Molecular Weight Differentiation: A Halogen-Heavy Glucocorticoid

Triclonide has a molecular weight of 505.83 g/mol, which is significantly higher than many common topical corticosteroids due to its three chlorine atoms and single fluorine atom [1]. This weight differentiates it from analogs like Fluocortolone (MW ≈ 426.9 g/mol) and Hydrocortisone (MW = 362.46 g/mol) [2].

Physicochemical Property Mass Spectrometry Reference Standard

Regulatory and Commercial Status: A Reference Standard, Not a Drug Product

Triclonide has no FDA, EMA, or other major health authority approvals as a finished drug product [1]. Its primary commercial and scientific utility is as a fully characterized reference standard for analytical method development, quality control (QC), and as a traceability standard for the API Fluocortolone [2]. In contrast, analogs like Betamethasone valerate and Hydrocortisone butyrate are approved and marketed drug products.

Pharmaceutical Analysis Method Development Regulatory Science

Validated Application Scenarios for Triclonide (RS-4464) Based on its Unique Profile


Analytical Reference Standard for Impurity Profiling of Fluocortolone

Triclonide is utilized as a reference standard of API Fluocortolone. Its high molecular weight (505.83 g/mol) and unique halogenation pattern (three chlorine, one fluorine) provide a distinct chromatographic and mass spectrometric signature, enabling its use as a system suitability standard or impurity marker during the synthesis and quality control of Fluocortolone drug substance [1].

In Vitro Research on Halogenated Corticosteroid Pharmacology

The presence of three chlorine atoms on the steroid backbone makes Triclonide a valuable tool compound for in vitro studies investigating the structure-activity relationship (SAR) of halogenated glucocorticoids, particularly regarding receptor binding kinetics, metabolic stability, or effects on gene transcription that may differ from non-halogenated or mono/di-halogenated analogs [2].

Stability Studies on 16α,17α-Acetal-Protected Corticosteroids

The 16α,17α-isopropylidenedioxy acetal group in Triclonide is a structural feature known to influence the chemical and metabolic stability of corticosteroids. Triclonide can serve as a model compound for studying the stability of this acetal moiety in various formulations (e.g., creams, ointments) under different pH and temperature conditions, providing data relevant to other acetal-containing drug candidates [3].

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